8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one
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Overview
Description
8-(Trifluoromethyl)-2-azaspiro[45]decan-3-one is a synthetic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, to introduce the trifluoromethyl group into the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, as a neurokinin-1 receptor antagonist, it blocks the binding of substance P to the receptor, thereby preventing the transmission of signals that lead to nausea and vomiting . This interaction occurs through the formation of hydrogen bonds and hydrophobic interactions with the receptor’s active site .
Comparison with Similar Compounds
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Comparison: 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it more effective in certain applications compared to similar compounds .
Properties
Molecular Formula |
C10H14F3NO |
---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
8-(trifluoromethyl)-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)7-1-3-9(4-2-7)5-8(15)14-6-9/h7H,1-6H2,(H,14,15) |
InChI Key |
FCRFMIMSOZJWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(F)(F)F)CC(=O)NC2 |
Origin of Product |
United States |
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